N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with diphenyl groups and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment research.
Materials Science: Its unique structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound’s ability to interact with specific biological targets makes it useful for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar electronic and biological properties.
Uniqueness
N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its potential as a therapeutic agent and material for electronic applications .
Properties
Molecular Formula |
C22H15N5O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C22H15N5O2/c28-20(19-12-7-13-29-19)24-21-25-22-23-17(15-8-3-1-4-9-15)14-18(27(22)26-21)16-10-5-2-6-11-16/h1-14H,(H,24,26,28) |
InChI Key |
TZBVZOWUBHZKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC(=NN23)NC(=O)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.